2-Bromo-3-chloro-1-fluoro-4-methoxybenzene
Overview
Description
2-Bromo-3-chloro-1-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-1-fluoro-4-methoxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation reactions, followed by purification steps to isolate the desired product. The use of advanced techniques such as column chromatography and recrystallization ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-1-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as bromine and chlorine makes the compound susceptible to nucleophilic attack.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid.
Major Products Formed
Bromination: Further brominated derivatives.
Nitration: Nitro-substituted derivatives.
Sulfonation: Sulfonic acid derivatives.
Scientific Research Applications
2-Bromo-3-chloro-1-fluoro-4-methoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural properties.
Material Science: Investigation of its properties for potential use in advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution . The presence of multiple halogen atoms and a methoxy group influences the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-methoxybenzene
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
2-Bromo-3-chloro-1-fluoro-4-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique substitution pattern results in distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLGMNMHILZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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